molecular formula C22H17NO4 B2534377 N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide CAS No. 929372-10-1

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide

Cat. No. B2534377
CAS RN: 929372-10-1
M. Wt: 359.381
InChI Key: NFRQWDYELPANRC-UHFFFAOYSA-N
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Description

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide, also known as BMF-220, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMF-220 belongs to the class of benzofuran compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide involves the inhibition of several signaling pathways that are involved in inflammation, cancer, and viral replication. N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and chemokines. In addition, N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase that is involved in cell survival and proliferation. N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has also been found to inhibit the replication of HIV-1 and HCV by interfering with the viral entry and replication processes.
Biochemical and Physiological Effects:
N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the replication of several viruses. In addition, N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been found to modulate the expression of several genes that are involved in inflammation, cancer, and viral replication.

Advantages and Limitations for Lab Experiments

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well characterized. However, there are also limitations to using N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide in lab experiments. The compound has low solubility in water, which can limit its use in certain assays. In addition, the effects of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide on different cell types and in vivo models may vary, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide. One area of research is the development of more potent and selective derivatives of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide that can be used as therapeutic agents. Another area of research is the investigation of the effects of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide on other signaling pathways and cellular processes. In addition, the development of novel drug delivery systems for N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide may enhance its therapeutic potential. Finally, the evaluation of the safety and efficacy of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide in preclinical and clinical studies is necessary for its translation into clinical practice.
Conclusion:
In conclusion, N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has been found to inhibit several signaling pathways that are involved in inflammation, cancer, and viral replication. The synthesis method of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been optimized, and its biochemical and physiological effects have been well characterized. However, there are also limitations to using N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide in lab experiments, and further research is necessary to evaluate its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide involves a multi-step process that includes the reaction of 4-methylbenzoyl chloride with 3-methyl-2-benzofuranone in the presence of a base, followed by the reaction of the resulting intermediate with furan-2-carboxylic acid. The final product is obtained through purification and isolation steps. The synthesis of N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been reported in several research articles, and the yield and purity of the compound have been optimized through various modifications of the reaction conditions.

Scientific Research Applications

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. In addition, N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide has been found to induce apoptosis in cancer cells and inhibit the replication of several viruses, including HIV-1 and HCV.

properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c1-13-5-7-15(8-6-13)20(24)21-14(2)17-12-16(9-10-18(17)27-21)23-22(25)19-4-3-11-26-19/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRQWDYELPANRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide

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